N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

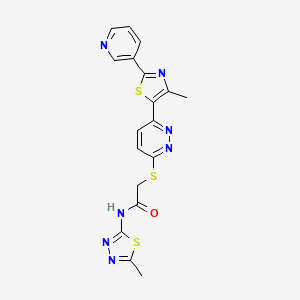

This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a thioacetamide bridge to a pyridazine ring substituted with a 4-methyl-2-(pyridin-3-yl)thiazole moiety. The pyridin-3-yl group may enhance binding affinity to kinase domains or other pyridine-interacting biological targets .

Properties

IUPAC Name |

2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7OS3/c1-10-16(29-17(20-10)12-4-3-7-19-8-12)13-5-6-15(24-23-13)27-9-14(26)21-18-25-22-11(2)28-18/h3-8H,9H2,1-2H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHQETOTVHJNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=NN=C(S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring, a pyridazine moiety, and thiazole units. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired heterocyclic framework. The general synthetic route includes:

- Formation of Thiadiazole : The initial step involves the synthesis of the 5-methyl-1,3,4-thiadiazole core through cyclization reactions involving thiosemicarbazides.

- Pyridazine and Thiazole Integration : Subsequent steps involve the introduction of pyridazine and thiazole groups through nucleophilic substitution reactions.

- Final Acetamide Formation : The final product is obtained by acylation of the amine functionalities present in the structure.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Research indicates that derivatives of thiadiazoles exhibit antiviral properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been evaluated for their activity against HIV. In vitro studies demonstrated moderate inhibitory effects on HIV strains with effective concentrations (EC50) ranging from 0.96 μg/mL to 2.92 μg/mL for specific derivatives . The structure–activity relationship (SAR) suggests that modifications in the acetamide moiety can enhance antiviral potency.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. For example, some compounds have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The presence of electron-withdrawing groups in the thiazole ring has been linked to increased antimicrobial efficacy.

Antitumor Activity

The antitumor potential of thiadiazole derivatives has also been explored. Studies indicate that certain compounds exhibit cytotoxic effects against cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest . The ability to inhibit tumor growth may be attributed to the interaction of thiadiazoles with cellular targets involved in proliferation and survival.

Case Studies

Several studies have highlighted the biological activities of thiadiazole derivatives:

- Study on HIV Inhibition : A study reported that specific thiadiazole derivatives demonstrated promising anti-HIV activity, with modifications leading to improved selectivity indices compared to existing treatments .

- Antimycobacterial Screening : A series of compounds were screened for their antimycobacterial properties, revealing several candidates with MIC values significantly lower than those of established drugs like ethambutol .

- Antitumor Efficacy : Research showed that certain thiadiazole derivatives exhibited cytotoxicity against human cancer cell lines, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its hybrid structure combining pyridazine, thiadiazole, and pyridinyl-thiazole groups. Below is a comparative analysis with analogous molecules:

Research Findings and Implications

- Synthetic Challenges : The pyridazine-thiazole linkage in the target compound may require multi-step coupling reactions, contrasting with simpler triazole-thioacetamide derivatives () synthesized via single-step nucleophilic substitutions .

- Methyl substitution at the thiadiazole (target compound vs. ethyl in ) balances solubility and steric hindrance.

Q & A

Q. How to optimize solubility and stability for in vivo studies?

- Methodology :

- Salt formation : React with HCl or Na to improve aqueous solubility.

- Lyophilization : Prepare stable lyophilized powders for long-term storage.

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.